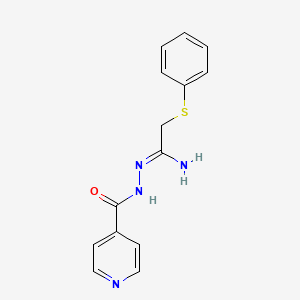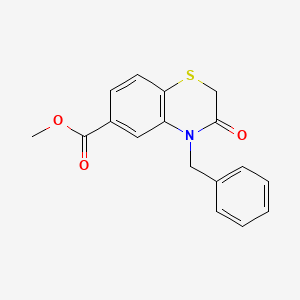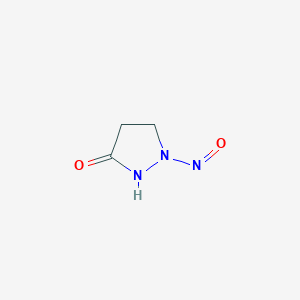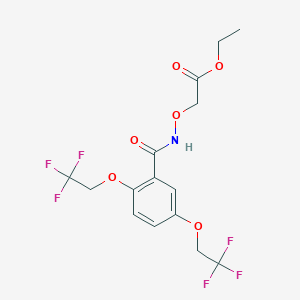
N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide
Descripción general
Descripción
N-isnicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide, also known as NISE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. NISE is a hydrazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and survival.
Biochemical and Physiological Effects
N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In vivo studies have shown that N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, the synthesis of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide can be challenging and may require specialized equipment and expertise. Additionally, the effects of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide may vary depending on the specific cell lines or animal models used in experiments.
Direcciones Futuras
There are several potential future directions for the study of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide. One direction is to further investigate the mechanism of action of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide and its effects on various signaling pathways. Another direction is to explore the potential of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the development of more efficient synthesis methods for N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide could facilitate further research and potential clinical applications.
In conclusion, N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been achieved using various methods, and its mechanism of action has been studied extensively. N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects, and has several advantages for lab experiments. There are several potential future directions for the study of N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide, including further investigation of its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and anti-microbial effects. In vitro studies have shown that N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide has also been studied for its potential as an anti-microbial agent, with promising results against various bacterial strains.
Propiedades
IUPAC Name |
N-[(Z)-(1-amino-2-phenylsulfanylethylidene)amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c15-13(10-20-12-4-2-1-3-5-12)17-18-14(19)11-6-8-16-9-7-11/h1-9H,10H2,(H2,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEUTWNVMIULPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=NNC(=O)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC/C(=N/NC(=O)C2=CC=NC=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-isonicotinoyl-2-(phenylsulfanyl)ethanehydrazonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B3126911.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3126919.png)



![2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine](/img/structure/B3126936.png)
![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)
![4-{[4-(trifluoromethoxy)anilino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3126951.png)
![2-[(4-Fluorophenyl)sulfonyl]quinoxaline](/img/structure/B3126954.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate](/img/structure/B3126971.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B3126979.png)
![Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B3126987.png)
![[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B3126998.png)